
2-OCT-1-YNYL-BENZALDEHYDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oct-1-YN-1-YL)benzaldehyde is an organic compound with the molecular formula C15H18O and a molecular weight of 214.3 g/mol It is a derivative of benzaldehyde, where the benzene ring is substituted with an octynyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oct-1-YN-1-YL)benzaldehyde typically involves the alkylation of benzaldehyde with an octynyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of 2-(Oct-1-YN-1-YL)benzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Oct-1-YN-1-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The octynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.
Major Products
Oxidation: 2-(Oct-1-YN-1-YL)benzoic acid.
Reduction: 2-(Oct-1-YN-1-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Oct-1-YN-1-YL)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oct-1-YN-1-YL)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The octynyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, lacking the octynyl group.
2-(Hex-1-YN-1-YL)benzaldehyde: A similar compound with a shorter alkynyl chain.
2-(Oct-1-YN-1-YL)benzoic acid: The oxidized form of 2-(Oct-1-YN-1-YL)benzaldehyde.
Uniqueness
2-(Oct-1-YN-1-YL)benzaldehyde is unique due to the presence of the octynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
107586-15-2 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2-oct-1-ynylbenzaldehyde |
InChI |
InChI=1S/C15H18O/c1-2-3-4-5-6-7-10-14-11-8-9-12-15(14)13-16/h8-9,11-13H,2-6H2,1H3 |
InChI Key |
NLLBZRLVLJWMBG-UHFFFAOYSA-N |
SMILES |
CCCCCCC#CC1=CC=CC=C1C=O |
Canonical SMILES |
CCCCCCC#CC1=CC=CC=C1C=O |
Synonyms |
2-OCT-1-YNYL-BENZALDEHYDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


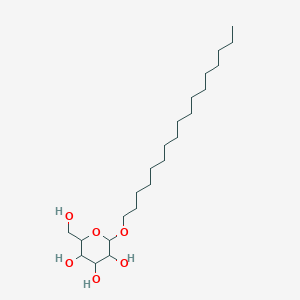
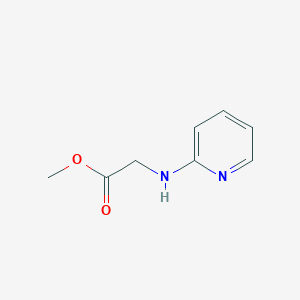
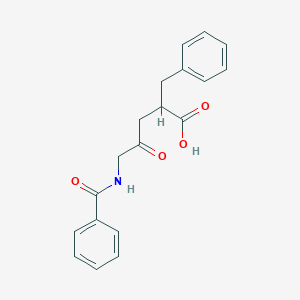
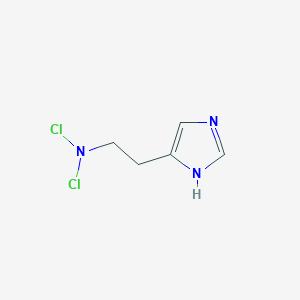
![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)

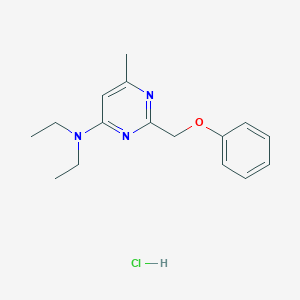
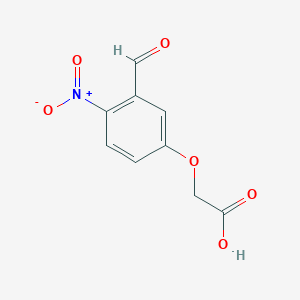
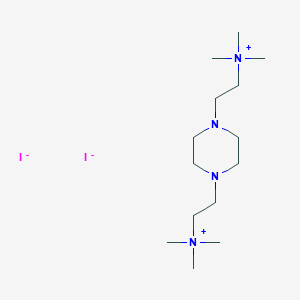
![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)
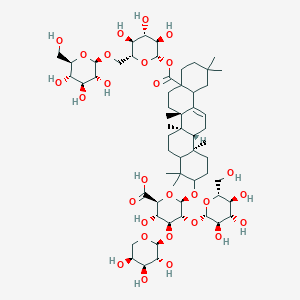
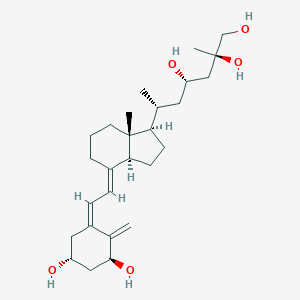
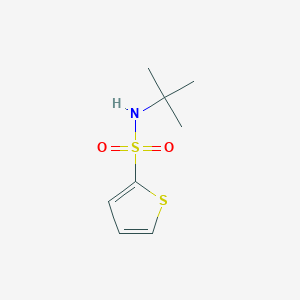
![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)
